molecular formula C7H6ClNO3 B1356641 5-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1356641
M. Wt: 187.58 g/mol
InChI Key: SFRNLVYSRQGEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

5-chloro-1-methyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C7H6ClNO3/c1-9-3-4(8)2-5(6(9)10)7(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SFRNLVYSRQGEQU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl-5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.36 g, 1.8 mmol) and 2.0 mL each MeOH and 1N NaOH was heated in a sealed vial to 80° C. for 1 h. The reaction was cooled to ambient temperature, and the methanol was removed by a stream of nitrogen. Water (2 ml) was added and the solution was adjusted to pH 1 with 6N HCl. A thick white precipitate formed which was partitioned between water and dichloromethane. The organic layer was removed and the aqueous layer was extracted twice with dichloromethane. The combined organic layers were dried with Na2SO4, filtered, and concentrated to give an orange-yellow solid. The material was partitioned between 1N HCl and EtOAc. The organic layer was washed twice with 1N HCl, dried with Na2SO4, filtered, and concentrated to give the desired product as a light orange solid. MS (m/z): 188.0 (M+H)+. Calc'd for C7H6ClNO3: 187.58.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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